Physicochemical Differentiation: LogP, PSA, and Hydrogen-Bonding Profile of CAS 392233-82-8 vs. Parent 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
The target compound incorporates a 4-oxobutanoic acid moiety absent in the parent heterocycle 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9, MW 185.23). This functionalization increases molecular weight by 100 g/mol, introduces one additional hydrogen-bond donor and two additional hydrogen-bond acceptors, raises the computed polar surface area (PSA) from approximately 37–42 Ų (estimated for the parent) to 83.39 Ų, and shifts the computed logP from approximately +0.8–1.5 (parent) to -0.1–1.32 (target) [1]. These differences are quantitatively meaningful for aqueous solubility, passive membrane permeability, and compatibility with biochemical assay conditions [1].
| Evidence Dimension | Polar surface area (PSA) and logP |
|---|---|
| Target Compound Data | PSA = 83.39 Ų; XLogP3-AA = -0.1; MW = 285.30 g/mol; HBD = 1; HBA = 5 [1] |
| Comparator Or Baseline | 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9): MW = 185.23 g/mol; PSA ≈ 37–42 Ų (estimated); logP ≈ +0.8–1.5 (estimated); HBD = 1; HBA = 3 |
| Quantified Difference | ΔMW = +100 g/mol; ΔPSA ≈ +41–46 Ų; ΔlogP ≈ -0.9 to -1.6 units; ΔHBA = +2 |
| Conditions | Computed physicochemical properties (PubChem 2.2; Ambinter); experimental melting point 221–224 °C for target compound |
Why This Matters
The pronounced increase in PSA and decrease in logP relative to the parent scaffold indicate significantly different solubility and permeability characteristics, which directly affect assay design, formulation requirements, and the interpretation of cell-based vs. biochemical screening results.
- [1] Ambinter Screening Library, AMB2691499: 4-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)-4-oxobutanoic acid. http://www.ambinter.com (accessed 2026-05-02). View Source
